Journal Name:Progress in Solid State Chemistry
Journal ISSN:0079-6786
IF:8.389
Journal Website:http://www.journals.elsevier.com/progress-in-solid-state-chemistry/
Year of Origin:0
Publisher:Elsevier Ltd
Number of Articles Per Year:13
Publishing Cycle:Quarterly
OA or Not:Not
Metformin, Chlorpropamide, and Glibenclamide: Interactions with Metal Ions and Cyclodextrins
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-01-18 , DOI: 10.2174/1570193x20666230117105443
: In the field of Chemistry, it is essential to study molecules with biological activity on chronic degenerative diseases to design drugs that help to improve the health of people with diseases such as diabetes, arterial hypertension, rheumatoid arthritis, cancer, among others; and that in turn may have fewer side effects. Diabetes mellitus is a serious metabolic disorder that affects millions of people worldwide; due to the illness severe affectations, there is a great interest in improving pharmacological treatments (hypoglycemic drugs) used in this disease. Nowadays, it has been reported that metallodrugs and drug-cyclodextrin inclusion compounds have higher therapeutic activity than free drugs, with fewer side effects. In the present work, we compile, analyze, synthesize and discuss published information on the hypoglycemic drugs Metformin (C4H11N5), Chlorpropamide (C10H13ClN2O3S) and Glibenclamide (C23H28ClN3O5S) complexed with metal ions or included in cyclodextrins in aqueous solution. Nowadays, this type of complex should be widely studied for the treatment of type 2 diabetes mellitus. Physicochemical and thermodynamic properties, synthesis, mechanism of action, as well as analytical studies on the interaction of hypoglycemic agents with different complexing agents, are discussed.
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Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4- (thi)one Derivatives (Part I)
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-12-23 , DOI: 10.2174/1570193x20666221104110606
Quinoline and pyrimidine are well-known moieties, which appear in various natural and synthetic products. Furthermore, quinoline-pyrimidine-inspired hybrids are known to have several biological properties. In addition, many pyrimido[4,5-b]quinolinone ring systems, specifically concerning medicinal chemistry, have been reported over the past decade. This review depicts the synthesis of pyrimido[4, 5-b] quinolones (PyQs4,5-b) through 6-aminopyrimidin-4-(thi)one derivatives. The preparation of PyQs4,5-b was clarified through the following chemical reactions: Vilsmeier-Haack formylation, Hantzsch-like reaction, and one-pot three-component reaction.
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1-Cyanoacetylthiosemicarbazides: Recent Advances In Their Synthesis, Reactivity In Heterocyclization, And Bio Applications
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-05-31 , DOI: 10.2174/1570193x20666230529155754
: The synthesis of 1-cyanoacetylthiosemicarbazides is at the apex attention of researchers due to their multifaced reactivity as versatile precursors in the synthesis of mono-, bi-, and fused_heterocyclic compounds as well as metal complexes. Despite this, no comprehensive survey was, so far, dedicated to the synthesis, chemical transformation, and bioactivities of this relevant family of synthetic organic precursors and their derivatives. The present survey aims to summarize an up-to-date record of the preparation of 1-cyanoacetylthiosemicarbazides and their chemical transformation. A particular focus is given to their metal complexes and bio applications
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Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-12-08 , DOI: 10.2174/1570193x20666221031100542
Pathogenic microorganisms cause serious and lethal infectious diseases. Numerous antimicrobial agents have been developed during the last few decades to treat these infectious diseases, but these are still expanding worldwide. Moreover, microorganisms are developing resistance against commercially available medicines. So, antimicrobial resistance is expanding as the most serious health threat particularly in developing countries, due to the easier availability of anti-microbial drugs. Therefore, the scarcity of effective antibiotics suggests the pressing demand for new anti-microbial agents. Modern drug discovery regarded heterocyclic compounds as its core due to their striking structural characteristics. Pyrazole is considered as a significant heterocyclic nucleus in modern drug development. This review brings a considerable summary regarding derivatives of pyrazole developed over the last decade for their anti-microbial action, along with docking studies carrying an expectation that it will be beneficial for medicinal chemists working in anti-microbial drug development.
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A comprehensive review on the synthesis and functionalization of pyrrolopyrazines and its derivatives
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-12-07 , DOI: 10.2174/1570193x20666221207095134
: Developing some methods for the synthesis of various N-heterocyclic compounds has been the subject of intense interest regarding their significant pharmaceutical applications. Pyrrolopyrazines, as an important group of fused N-heterocycles, possess a variety of biological effects. With the rise in the number of papers on the synthesis of pyrrolopyrazine derivations and evaluation of their biological activities, a more in-depth understanding of the most recent and authentic information about the chemistry and synthetic approaches of this class of N-heterocyclic compounds might be beneficial. This review provides a broad survey of the reported synthetic approaches for the preparation of pyrrolopyrazines. The focus of this study is on the annulation methods starting from pyrrole and pyrazine cores. Also, the chemistry of the pyrrolopyrazines scaffold is briefly discussed.
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Zinc Acetate in Organic Synthesis and Catalysis: A Review
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-05-08 , DOI: 10.2174/1570193x20666230507213511
: Among the many zinc salts that can be found, zinc acetate is one of the readily available, affordable, low-hazardous Lewis acids. It can be referred to as a multifunctional catalyst due to its unique physical and chemical properties, which show that they are effective in enabling a variety of synthetic transformations in both organic synthesis and catalysis. This review included noteworthy innovations that have been created during the past two and half decades using zinc acetate as a catalyst or reagent.
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Applications of Polymethylhydrosiloxane (PMHS) in Organic Synthesis- Covering up to March 2022
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-11-21 , DOI: 10.2174/1570193x20666221021104906
Based on the type of metal or non-metal catalyst used, the authors of this paper have clearly highlighted the different applications of air-stable, commercially viable, and environmentally friendly polymethylhydrosiloxane (PMHS) in organic synthesis or other allied reactions. The importance of PMHS was emphasised for the particular organic transformation's success. In addition to its wellknown use as a reducing agent, it has also been demonstrated in a variety of other applications, including ring cleavage, the cotton industry, functional material for microfluidic chips, and the dehydroaromatization of bio-oils. The article tries to compile the most noteworthy cases of highly successful PMHS catalysis over the past two decades or so.
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A Mini Review on Practical Synthesis of Muscimol and its Fluorinated Analogues
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-05-04 , DOI: 10.2174/1570193x20666230503105616
: Since the isolation and structural determination of muscimol, diverse chemical synthetic methods have been developed for the synthesis of the compound and its fluorinated derivatives such as fluoromuscimol and trifluoromethylmuscimol. These classes of compounds have been extensively employed as important building blocks in the design of drugs and pharmaceutical compounds with a broad spectrum of biological activities. However, when compared to other organohalogenic compounds, there are relatively limited methods for forming carbon-fluorine bonds in organic chemistry. Furthermore, there are very few naturally occurring organofluorine molecules exist, indicating that fluorination agents are scarce in nature. Despite the potential usage of fluorinated 5-membered heteroaromatic compounds and their functionalization in the life science industries, studies pertaining to the synthesis of substances containing such structural units are rare and challenging. This review discussed the progress made in the synthesis of natural product, muscimol and its fluoro and trifluoromethyl analogues. In addition to that, the mechanisms for the formation of isoxazole and fluoroisoxazole motifs were also discussed. This information provides important synthetic strategies for researchers in constructing such privileged structures.
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Recent Developments and Challenges in the Application of Fungal Laccase for the Biodegradation of Textile Dye Pollutants
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2022-11-07 , DOI: 10.2174/1570193x20666221104140632
: According to the European Environment Agency, the textile industry is responsible for 20% of global water pollution due to dyeing and finishing products, thus facing severe environmental challenges. It is essential to design more biocompatible and sustainable treatment processes capable of removing dyes from industrial wastewater to fight this environmental hazard. Chemical industries must change traditional chemical-based concepts to more environmentally friendly and greener processes to remove pollutants, including dyes. Enzymatic bioremediation is a smart tool and a promising alternative for environmental pollutant degradation. The use of enzymes in dye decolourization makes the process a green and clean alternative to conventional chemical treatments. Moreover, enzyme-mediated biocatalysis decreases the formation of toxic by-products compared to chemical reactions. The most used enzyme for the decolourization of dyes is laccase. Laccase is a multicopper oxidase found in diverse organisms such as fungi. It promotes the oxidation of phenolic compounds and has a wide range of substrate specificity, making it a promising enzyme for removing different dyes used by the textile industry, including recalcitrant aromatic dyes. The present article gives a comprehensive revision of textile dye decolourization, its types, recent developments in laccase-mediated dye bioremediation technologies, the mechanism of biocatalysis, and their limitations and challenges. Emphasis on the chemical pathways of laccase reaction mechanisms for dye bioremediation processes is also provided. In addition, a brief overview of textile industries and the respective traditional treatment processes for textile wastewater is also presented.
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Developments in Synthesis Strategies of Spiro-Barbiturate compounds: A Classified Study
Progress in Solid State Chemistry ( IF 8.389 ) Pub Date: 2023-05-01 , DOI: 10.2174/1570193x20666230428112212
: Spiro compounds being multi-cyclic systems linked by a single atom, have distinct three dimensionalities, and prominently hold a position of interest in the fields of synthetic and medicinal chemistry, pharmacology, material sciences and physics. Spirobarbiturate compounds which incorporate barbituric ring derivatives into spirocyclic structures have emerged as attractive synthetic targets for drug discovery as they are known to exhibit far-ranging pharmacological applications. In this review, we aim to bring to light the extensive, contemporary research applied to the synthesis of different spirobarbiturates having varied ring sizes (3, 5, 6 and 7 membered) in a classified manner. It presents the reported methods of synthesis along with their mechanistic pathways as well as the pharmacological activities of some of these synthesized biologically significant motifs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.00 44 Science Citation Index Science Citation Index Expanded Not
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